molecular formula C19H18F3N3O2S B2619197 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile CAS No. 1025268-75-0

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Cat. No. B2619197
CAS RN: 1025268-75-0
M. Wt: 409.43
InChI Key: DKHZUAVMFYSBLA-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the nitrile group can undergo hydrolysis to form a carboxylic acid. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .

Scientific Research Applications

Radical Trifluoromethylation

The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in radical trifluoromethylation have expanded its applications. Researchers have focused on introducing CF₃ groups into carbon-centered radical intermediates, enabling the synthesis of novel compounds. These efforts enhance drug discovery, material design, and synthetic methodologies .

a. Chemical Transformations: The t-Bu group participates in various chemical reactions. For instance, it serves as a protecting group for functional moieties during organic synthesis. Its steric hindrance prevents unwanted side reactions, making it valuable in complex molecule assembly.

b. Biological Implications: In nature, the t-Bu group appears in various biomolecules. It influences protein folding, stability, and enzymatic activity. Understanding its role aids drug design and bioorganic chemistry.

c. Biodegradation Pathways: The t-Bu group affects the biodegradation of organic compounds. Researchers study its behavior in environmental contexts, such as soil and water. Insights into t-Bu degradation pathways inform environmental protection strategies .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters (t-Bu esters) have broad applications in synthetic organic chemistry. A sustainable method involves directly introducing the t-butoxycarbonyl group (t-Boc) into various organic compounds. Flow microreactor systems facilitate this efficient synthesis, enabling the preparation of diverse t-Bu esters .

properties

IUPAC Name

(Z)-2-(4-tert-butylphenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-18(2,3)13-4-7-15(8-5-13)28(26,27)16(10-23)12-25-17-9-6-14(11-24-17)19(20,21)22/h4-9,11-12H,1-3H3,(H,24,25)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHZUAVMFYSBLA-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

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